molecular formula C14H11BrFNO3 B1466479 Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate CAS No. 1468710-90-8

Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Cat. No.: B1466479
CAS No.: 1468710-90-8
M. Wt: 340.14 g/mol
InChI Key: UHAVSVXUWDZXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate is a complex organic compound that features both amino and ester functional groups. The presence of bromine and fluorine atoms in its structure makes it particularly interesting for various chemical applications due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The bromine and fluorine atoms are usually introduced via halogenation reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully chosen to maximize yield and purity. The use of automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert nitro groups to amino groups.

    Substitution: Halogen atoms like bromine and fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in amines. Substitution reactions can introduce a variety of functional groups, depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chloro-3-fluorophenoxy)-benzoic acid methyl ester
  • 2-Amino-5-(4-bromo-3-chlorophenoxy)-benzoic acid methyl ester

Uniqueness

What sets Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate apart is the specific combination of bromine and fluorine atoms. This unique arrangement can result in distinct electronic properties, making it particularly useful for specialized applications in both research and industry.

Properties

IUPAC Name

methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO3/c1-19-14(18)10-6-8(3-5-13(10)17)20-9-2-4-11(15)12(16)7-9/h2-7H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAVSVXUWDZXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.